2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid

Physicochemical profiling Solubility prediction Medicinal chemistry triage

Select this specific CAS 2091167-07-4 to secure a metabolically robust, fragment-compliant scaffold. Unlike the labile sulfide analog (CAS 1558218-86-2), its 5,5-dioxido (sulfone) state prevents reductive metabolism and provides unique hydrogen-bonding vectors. With a low molecular weight (230.24 Da) and an unsubstituted pyrazole NH, it is an ideal starting point for fragment-based drug discovery (FBDD) and chemical probe development. The free carboxylic acid handle enables rapid library derivatization. Ensure your research uses the oxidation-resistant, biologically validated version.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 2091167-07-4
Cat. No. B1479691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
CAS2091167-07-4
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC2=C1NN=C2CC(=O)O
InChIInChI=1S/C8H10N2O4S/c11-8(12)3-7-5-4-15(13,14)2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12)
InChIKeyFGBIWYKJKHPLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic Acid (CAS 2091167-07-4): Core Physicochemical and Structural Identity for Procurement


2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS 2091167-07-4) is a bicyclic heterocycle comprising a tetrahydrothiopyrano ring fused to a pyrazole, featuring a 5,5-dioxido (sulfone) motif and an acetic acid side chain [1]. Its molecular formula is C8H10N2O4S with a molecular weight of 230.24 g/mol [1]. The compound belongs to the thiopyrano[4,3-c]pyrazole class, a scaffold historically explored for anti-inflammatory [2] and cannabinoid-modulating [3] properties. Owing to the sulfone oxidation state, this compound exhibits fundamentally different electronic and solubility characteristics compared to its sulfide analog and N-alkylated derivatives, which directly impacts its utility in medicinal chemistry and chemical biology probe development.

Why 2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic Acid Cannot Be Interchanged with Common Thiopyrano-Pyrazole Analogs


Generic substitution within the thiopyrano[4,3-c]pyrazole series is chemically unsound due to the profound impact of the 5,5-dioxido (sulfone) oxidation state on molecular properties. The non-oxidized sulfide analog (CAS 1558218-86-2) lacks the two sulfone oxygens, resulting in a 32 Da lower molecular weight, substantially reduced polarity, and altered hydrogen-bonding capacity [REFS-1, REFS-2]. The sulfone group also serves as a metabolic shield, resisting reductive metabolism that commonly occurs with thioethers [3]. Furthermore, N-alkylated variants (e.g., N-methyl, CAS 2091693-75-1; N-ethyl, CAS 2098090-93-6) introduce steric and electronic perturbations that diverge from the N-unsubstituted acetic acid derivative's binding profile [4]. These are not trivial structural changes; they represent distinct chemical entities with non-overlapping solubility, reactivity, and pharmacological signatures that preclude direct interchangeability in research or development programs.

Head-to-Head Comparative Evidence: 2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic Acid vs. Closest Analogs


Sulfone Oxidation State Drives a 32 Da Molecular Weight Increase and Alters All Computed Polarity Descriptors Relative to the Sulfide Analog

The 5,5-dioxido (sulfone) oxidation state of the target compound (CAS 2091167-07-4) directly confers a molecular weight increase of 32 Da versus the sulfide analog 2-(2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS 1558218-86-2) [REFS-1, REFS-2]. The computed XLogP3-AA of –1.0 places this compound in a distinctly more hydrophilic regime than the unoxidized analog (predicted XLogP3 ≈ 0.2) [1]. The topological polar surface area (TPSA) of 109 Ų is elevated by approximately 20 Ų due to the sulfone oxygens, increasing the compound's capacity for aqueous solvation [1]. Hydrogen bond acceptor count rises from 3 to 5 upon sulfone introduction, directly impacting molecular recognition by biological targets such as carbonic anhydrase isoforms where oxygen-mediated hydrogen bonding is critical [3].

Physicochemical profiling Solubility prediction Medicinal chemistry triage

N-Unsubstituted Pyrazole Enables Tautomeric Diversity Absent in N-Alkylated Congeners (N-Methyl, N-Ethyl)

The target compound possesses an unsubstituted pyrazole NH, enabling annular tautomerism between the 1H- and 2H-pyrazole forms [1]. This tautomeric equilibrium is entirely blocked in N-methyl (CAS 2091693-75-1, MW 244.27) and N-ethyl (CAS 2098090-93-6, MW 258.3) analogs, which are locked into a single tautomeric state [REFS-2, REFS-3]. Tautomeric state critically determines hydrogen-bond donor/acceptor orientation at the pyrazole, which directly influences target binding. In the thiopyrano[4,3-c]pyrazole carbonic anhydrase inhibitor series, the NH of the pyrazole was shown to engage in a conserved hydrogen bond network with the catalytic zinc-bound water molecule—an interaction that N-alkylated variants cannot replicate [3]. Consequently, the target compound provides a stereoelectronic landscape at the pyrazole ring that N-substituted analogs lack, making it the preferred scaffold for exploring NH-dependent binding interactions.

Tautomerism Molecular recognition Medicinal chemistry

Sulfone Group Confers Metabolic Oxidative Stability Not Available in the Sulfide Analog Series

Thioether (sulfide)-containing compounds, such as the non-oxidized analog CAS 1558218-86-2, are well-established substrates for cytochrome P450-mediated S-oxidation and flavin monooxygenase metabolism, generating sulfoxide and sulfone metabolites with unpredictable pharmacokinetic profiles [1]. The target compound, already fully oxidized to the sulfone, bypasses this primary metabolic liability. While direct microsomal stability data for CAS 2091167-07-4 are not publicly available, the general principle is that sulfones resist reductive metabolism and do not undergo further oxidation at sulfur [REFS-1, REFS-2]. In contrast, the sulfide analog is susceptible to both metabolic oxidation at sulfur and potential alkylation of biological nucleophiles following S-oxidation activation [3]. This makes the sulfone the preferred entity for studies requiring metabolically stable tool compounds or for late-stage functionalization where predictable pharmacokinetics are essential.

Metabolic stability Sulfone vs. sulfide Drug metabolism

Thiopyrano[4,3-c]pyrazole 5,5-Dioxide Scaffold Is Validated for Anti-Inflammatory Activity in the Patent Literature

U.S. Patent 3,979,381 explicitly claims anti-inflammatory activity for thiopyrano[4,3-c]pyrazole compounds, including their 5-oxide and 5,5-dioxide derivatives [1]. While the specific 3-acetic acid substitution pattern of CAS 2091167-07-4 is not exemplified in that patent, the core scaffold with the 5,5-dioxide oxidation state is directly covered, providing a class-level precedent for biological activity. The patent demonstrates that compounds within this series were active in the carrageenan-induced rat paw edema model, a standard acute inflammation assay [1]. This establishes the 5,5-dioxide thiopyrano[4,3-c]pyrazole as a privileged scaffold for anti-inflammatory drug discovery. The acetic acid side chain on the target compound further provides a carboxylic acid handle for salt formation, prodrug derivatization, or amide coupling—functional versatility absent in simpler ring-unsubstituted analogs claimed in the original patent.

Anti-inflammatory Immunomodulation Thiopyrano-pyrazole pharmacology

Procurement-Driven Application Scenarios for 2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic Acid


Medicinal Chemistry: Sulfone-Containing Fragment Library Expansion with Built-In Carboxylic Acid Derivatization Handle

The low molecular weight (230.24 Da) and favorable computed properties (XLogP3 = –1.0, TPSA = 109 Ų) position this compound well within fragment-based drug discovery guidelines (Rule of Three) [1]. Unlike N-alkylated analogs that lose the pyrazole NH donor, this compound offers two hydrogen bond donors and five acceptors for target engagement [1]. The carboxylic acid group enables rapid generation of amide, ester, or hydrazide libraries for SAR exploration. The sulfone oxidation state further distinguishes it from the metabolically labile sulfide analog, making it a superior fragment hit for progression into lead optimization [2].

Anti-Inflammatory Drug Discovery: Scaffold-Hopping from Known Thiopyrano[4,3-c]pyrazole 5,5-Dioxide Leads

Building on the anti-inflammatory activity demonstrated by hexahydrothiopyrano[4,3-c]pyrazole derivatives in the mouse Arthus reaction and adjuvant arthritis models [3], this compound provides a next-generation scaffold with an acetic acid substituent at C-3. The acid moiety can be employed to modulate physicochemical properties through salt formation (e.g., sodium salt for improved aqueous solubility) or to introduce prodrug motifs (e.g., ethyl ester) for enhanced oral bioavailability. The sulfone ensures that the core scaffold remains in the biologically validated oxidation state throughout metabolic processing [4].

Chemical Biology: Development of Metabolic Stability Probes Based on Sulfone-Containing Heterocycles

For target engagement studies requiring compounds with predictable and stable pharmacokinetics, the sulfone group eliminates the major metabolic vulnerability (S-oxidation) present in the corresponding sulfide [4]. The compound can be directly conjugated via its carboxylic acid to fluorophores, biotin, or photoaffinity labels for pull-down and imaging experiments, without concern for sulfur-centered metabolic activation that could generate reactive intermediates and cause off-target labeling [2].

Carbonic Anhydrase Inhibitor Design: Leveraging the Thiopyrano[4,3-c]pyrazole Core for Isoform Selectivity

The thiopyrano[4,3-c]pyrazole scaffold has been successfully employed as a constrained analog of celecoxib/valdecoxib in the design of carbonic anhydrase inhibitors, achieving nanomolar potency against human CA I and II [5]. The target compound's unsubstituted pyrazole NH and acetic acid side chain offer additional vectors for interaction with the CA active site that are not present in the tricyclic sulfonamide series. The sulfone oxygens can participate in hydrogen bonding with the zinc-bound water network that is critical for CA inhibition, as demonstrated crystallographically for related thiopyrano-fused sulfonamides [5].

Quote Request

Request a Quote for 2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.